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molecular formula C10H19NO B1347279 1,2,2,6,6-Pentamethylpiperidin-4-one CAS No. 5554-54-1

1,2,2,6,6-Pentamethylpiperidin-4-one

Cat. No. B1347279
M. Wt: 169.26 g/mol
InChI Key: GHJUORCGZFHNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296722B2

Procedure details

To a stirred solution of 1,2,2,6,6-pentamethylpiperidin-4-one (1.5 g, 8.88 mmol) in diethyl ether (25 mL) at rt was added MeLi (1.6 M, 5.5 mL, 8.88 mmol) slowly. The resulting mixture was stirred at rt for 30 min before it was quenched with sat. NH4Cl (15 mL). The mixture was then partitioned between EtOAc (35 mL) and sat. NaHCO3 (25 mL). The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to give crude 1,2,2,4,6,6-hexamethylpiperidin-4-ol (1.51 g) as an oil. LC-MS (ESI) m/z 186 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][C:5](=[O:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[Li][CH3:14]>C(OCC)C>[CH3:1][N:2]1[C:7]([CH3:8])([CH3:9])[CH2:6][C:5]([CH3:14])([OH:10])[CH2:4][C:3]1([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1C(CC(CC1(C)C)=O)(C)C
Name
Quantity
5.5 mL
Type
reactant
Smiles
[Li]C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 30 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with sat. NH4Cl (15 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between EtOAc (35 mL) and sat. NaHCO3 (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(CC(CC1(C)C)(O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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